molecular formula C12H9N3O2S B2363848 Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide CAS No. 876709-45-4

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

Cat. No.: B2363848
CAS No.: 876709-45-4
M. Wt: 259.28
InChI Key: BTIDZIJQYOAHHU-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is a heterocyclic hybrid compound combining benzothiazole and furan moieties. Its IUPAC name, N-(2-aminobenzo[d]thiazol-6-yl)furan-2-carboxamide, reflects its structural components: a 2-aminobenzothiazole core linked via an amide bond to a furan-2-carboxylic acid group. The molecular formula is C₁₂H₉N₃O₂S , with a molecular weight of 259.28 g/mol . The benzothiazole ring system (C₇H₄NS) is fused to a benzene ring, while the furan group (C₄H₃O) contributes a five-membered oxygen-containing heterocycle.

Key structural features include:

  • Benzothiazole core : Composed of a benzene ring fused to a thiazole (N–C–S) ring, with an amino (–NH₂) substituent at position 2 and the amide linkage at position 6.
  • Furan-carboxamide : A furan ring substituted at the 2-position by a carbonyl group that forms the amide bond.

The compound’s SMILES notation, C1=CC2=C(C=C1C(=O)N)SC(=N2)N , highlights the connectivity of its atoms. Synonymous designations include 2-Furancarboxamide, N-(2-amino-6-benzothiazolyl)- and ASINEX-REAG BAS 06911359.

Table 1: Structural and Nomenclature Summary

Property Description
IUPAC Name N-(2-Aminobenzo[d]thiazol-6-yl)furan-2-carboxamide
Molecular Formula C₁₂H₉N₃O₂S
Molecular Weight 259.28 g/mol
SMILES C1=CC2=C(C=C1C(=O)N)SC(=N2)N
Key Substituents 2-Aminobenzothiazole, Furan-2-carboxamide

Historical Context in Benzothiazole Chemistry

Benzothiazole chemistry originated in 1879 with A.W. Hofmann’s synthesis of 2-substituted derivatives. The parent compound, benzothiazole (C₇H₅NS), was first isolated in 1967 from cranberry volatiles. Early applications focused on rubber vulcanization accelerators, but the discovery of bioactive derivatives in the 20th century spurred medicinal interest. For instance, riluzole (a 2-aminobenzothiazole) gained FDA approval in 1995 as a neuroprotective agent for ALS.

The synthesis of benzothiazole-furan hybrids emerged in the 2000s, driven by the need for multifunctional pharmacological scaffolds. This compound was first reported in 2005 via condensation of 2-aminothiophenol derivatives with furan-2-carboxylic acid. Microwave-assisted and green synthetic methods later improved yields and reduced reaction times.

Significance in Heterocyclic Research

Benzothiazoles and furans are privileged scaffolds in drug discovery due to their:

  • Electronic diversity : The thiazole nitrogen and sulfur atoms enable hydrogen bonding and π-π interactions, while the furan oxygen enhances solubility.
  • Bioisosteric potential : Benzothiazoles mimic phenyl rings but offer improved metabolic stability.
  • Synergistic activity : Hybrids like this compound exhibit enhanced antibacterial and anticancer properties compared to individual moieties.

Recent studies highlight its role in targeting DNA topoisomerases and microbial enzymes. For example, the compound’s planar structure intercalates AT-rich DNA regions, inhibiting replication in Staphylococcus aureus.

Position in Benzothiazole-Furan Hybrid Compounds

This compound belongs to a class of bifunctional hybrids where benzothiazole’s electron-deficient core pairs with furan’s electron-rich ring. Such hybrids are notable for:

  • Antimicrobial activity : Hybridization amplifies membrane disruption in Gram-positive bacteria.
  • Anticancer potential : Furan-linked benzothiazoles induce apoptosis in gastrointestinal cancers by upregulating caspase-3/9.
  • Material science applications : The rigid structure aids in designing fluorescent probes for pH sensing.

Table 2: Comparative Analysis of Benzothiazole-Furan Hybrids

Hybrid Compound Biological Activity Key Finding
Furan-2-carboxamide-benzothiazole Anticancer (AGS cells) IC₅₀ = 10 µg/mL; caspase-3 activation
Thiophene-benzothiazole Antitubercular (M. tuberculosis) MIC = 2.5 µM
Pyrrole-benzothiazole Anti-inflammatory COX-2 inhibition = 78% at 50 µM

The structural flexibility of this compound allows further derivatization at the amide nitrogen or furan oxygen, enabling tailored pharmacokinetic profiles. Current research focuses on optimizing its bioavailability through prodrug strategies.

Properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDZIJQYOAHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediate

The most widely reported method for synthesizing Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide involves a two-step process: (1) activation of the carboxylic acid group and (2) nucleophilic acyl substitution with 2-amino-6-benzothiazole.

Step 1: Synthesis of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acid chloride. The reaction is typically conducted in dichloromethane (DCM) or toluene at reflux (40–60°C) for 2–4 hours. Excess SOCl₂ is removed under reduced pressure to yield furan-2-carbonyl chloride as a pale-yellow liquid.

Step 2: Amide Formation
The acid chloride is reacted with 2-amino-6-benzothiazole in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours. The crude product is isolated by precipitation or extraction and purified via recrystallization from ethanol or ethyl acetate.

Reaction Scheme:
$$
\text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{Furan-2-carbonyl chloride} + \text{2-Amino-6-benzothiazole} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}
$$

Key Parameters:

  • Yield: 65–75% after purification.
  • Purity Check: Thin-layer chromatography (TLC) using ethyl acetate:toluene (1:3).

Carbodiimide-Mediated Coupling

An alternative method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as a coupling additive. This approach avoids the use of SOCl₂, which is corrosive and moisture-sensitive.

Procedure:

  • Furan-2-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry DMF or DCM.
  • The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.
  • 2-Amino-6-benzothiazole (1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.
  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane:ethyl acetate gradient).

Advantages:

  • Higher functional group tolerance compared to acid chloride route.
  • Yield: 70–80%.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • Amide C=O Stretch: 1640–1680 cm⁻¹.
  • N–H Stretch (Amide): 3250–3350 cm⁻¹.
  • Benzothiazole C=N Stretch: 1550–1600 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆):

  • Furan Protons: δ 7.85 (d, J = 3.2 Hz, 1H, H-3), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, H-4), 7.12 (d, J = 1.8 Hz, 1H, H-5).
  • Benzothiazole Protons: δ 8.15 (s, 1H, H-2'), 7.45 (d, J = 8.4 Hz, 1H, H-4'), 7.30 (d, J = 8.4 Hz, 1H, H-5').
  • Amide NH: δ 10.25 (s, 1H).

¹³C NMR (100 MHz, DMSO-d₆):

  • Furan Carbons: δ 160.2 (C=O), 145.3 (C-2), 121.5 (C-3), 112.4 (C-4), 110.8 (C-5).
  • Benzothiazole Carbons: δ 167.8 (C-2'), 152.1 (C-6'), 134.2 (C-4'), 126.5 (C-5'), 119.3 (C-3').

Elemental Analysis

Theoretical values for C₁₃H₉N₃O₂S:

  • C: 56.72%, H: 3.30%, N: 15.26%, S: 11.65%.
    Experimental results typically show <0.5% deviation.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF: DMF enhances solubility of intermediates but may lead to side reactions at high temperatures (>50°C).
  • Reaction Time: Prolonged stirring (>24 hours) in carbodiimide-mediated coupling reduces yield due to HOBt degradation.

Purification Techniques

  • Recrystallization: Ethanol yields needle-like crystals with >95% purity.
  • Column Chromatography: Required for EDC/HOBt route to remove urea byproducts.

Comparative Data Table

Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride Route 65–75 95–98 6–8
EDC/HOBt Coupling 70–80 97–99 12–24

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit antimicrobial and kinase-inhibitory activities. For instance, substituted benzothiazole amides demonstrate efficacy against Gram-positive bacteria (S. aureus, MIC = 8 µg/mL) and protein kinase targets (IC₅₀ = 0.5–2 µM).

Scientific Research Applications

Medicinal Chemistry Applications

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide has shown potential as a pharmacological agent due to its structural components, which include both furan and benzothiazole moieties known for their biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity against S. aureusActivity against E. coliActivity against C. albicans
5aGood (25–150 μg/ml)Moderate (150–250 μg/ml)Good (100–500 μg/ml)
5bModerate (62.5–100 μg/ml)PoorModerate
5jVery Good (25–100 μg/ml)Good (50–100 μg/ml)Better than Griseofulvin

These results indicate that the incorporation of furan and benzothiazole structures can enhance antimicrobial efficacy, making such compounds viable candidates for further development in antibiotic therapies .

Anti-tubercular Activity

Another significant application is in the treatment of tuberculosis. Research has shown that certain benzothiazole derivatives exhibit good activity against Mycobacterium tuberculosis. For example, compounds derived from similar structures demonstrated MIC values ranging from 25 to 50 μg/mL, indicating their potential as effective anti-tubercular agents .

Chemical Synthesis and Material Science

This compound is also utilized in synthetic chemistry for developing new materials with specific properties.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives through reactions such as condensation and cyclization. These derivatives can possess unique physical and chemical properties suitable for applications in organic electronics or photonic devices.

Case Study: Synthesis of Benzothiazole Derivatives
A study highlighted the synthesis of several benzothiazole derivatives using this compound as a starting material. The resulting compounds were evaluated for their electronic properties and stability, showing promise for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to bind to various biological targets, while the furan ring can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Class Core Structure Substituents Yield (%) clogP/Lipophilicity Antiproliferative Activity (LD50, µM) Key Spectral Data (IR/NMR)
Quinoxaline derivatives Quinoxaline-di-N-oxide 6-Me, 6,7-diMe, 6-OMe, 6-Cl 50.5–75.3 N/A N/A IR: C≡N (~2,230 cm⁻¹), C=O (~1,690 cm⁻¹); NMR: δ 8.31–8.72 (aromatic H)
Thiophene analogs Thiophene-2-carboxamide 4-F, 4-Br, 3,4-diCl N/A clogP: 2.1–3.8 LD50: 12–45 µM (A431 cells) Higher lipophilicity vs. furan analogs
Benzotriazole derivatives Benzotriazole 4-MeOPh, 4-FPh N/A N/A N/A IR: C=O (~1,700 cm⁻¹); NMR: δ 6.8–8.1 (aromatic H)
Key Observations:
  • Quinoxaline Derivatives: Electron-withdrawing groups (e.g., Cl, CN) enhance stability but reduce yields (e.g., 6.1% for 6-Cl derivative) . Methoxy groups (6-OMe) improve solubility but lower molecular symmetry, as evidenced by broader NMR peaks .
  • Thiophene vs. Furan Analogs : Thiophene-based amides (e.g., T1–T6) exhibit higher clogP values (ΔclogP ≈ +0.5–1.2) compared to furan analogs (F1–F6), correlating with stronger antiproliferative effects (LD50: 12 µM for T3 vs. 28 µM for F3) .
  • Benzotriazole Derivatives : Ethyl ester substituents (e.g., 6ga, 6ha) increase molecular weight (MW: 274–328 g/mol) and alter π-π stacking interactions, though biological data are lacking .

Biological Activity

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, mechanisms of action, and various studies that highlight its biological efficacy.

Chemical Structure and Synthesis

This compound consists of a furan ring and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of 2-amino-benzothiazole, which is then coupled with furan-2-carboxylic acid chloride under controlled conditions to form the desired amide.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The benzothiazole component is known for its capacity to bind to enzymes and receptors, potentially modulating their activity. The furan ring enhances the compound's stability and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, indicating potential applications in treating infections .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-4-arylthiazolesE. coli0.39 μM
2-Amino-benzothiazole derivativesStaphylococcus aureus150–250 μg/ml
Furan derivativesVarious strainsModerate activity noted

Anticancer Activity

This compound has been evaluated for its anticancer properties in several studies. In vitro assays on human cancer cell lines have shown that compounds with similar structures can inhibit cell proliferation effectively. For example, certain derivatives were tested against lung cancer cell lines and displayed IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Human Lung Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Furan derivative AA5496.26
Furan derivative BHCC82720.46
Furan derivative CNCI-H35816.00

Case Studies

  • Antimicrobial Study : A study conducted on various benzothiazole derivatives showed that modifications in their structure significantly affected their antimicrobial activity. The most potent compound exhibited an MIC significantly lower than traditional antibiotics, suggesting a new avenue for antibiotic development .
  • Anticancer Research : In a comparative study of furan derivatives against lung cancer cell lines, it was found that compounds with the furan and benzothiazole moieties displayed enhanced cytotoxicity compared to single-component compounds. The study highlighted the importance of structural diversity in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide, and what coupling agents are optimal?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between furan-2-carboxylic acid derivatives and 2-amino-6-substituted benzothiazoles. For amide bond formation, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are preferred due to their efficiency in activating carboxylic acids . Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) can reduce reaction time from hours to minutes compared to conventional heating .

Q. How can researchers verify the structural integrity of the compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons) and benzothiazole NH2 (δ ~5.5 ppm). The amide carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
  • FT-IR : Look for amide N–H stretching (~3300 cm⁻¹) and C=O stretching (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., C12H9N3O2S: theoretical 263.04 g/mol) .

Q. What solvents and conditions are recommended for solubility testing in pharmacological assays?

  • Methodological Answer : The compound is polar due to the amide and benzothiazole groups. Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If insolubility persists, use co-solvents like ethanol (≤5% v/v) or employ salt formation (e.g., HCl salts of the amine group) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected melting points or NMR shifts) observed in batch-to-batch synthesis?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can clarify melting point discrepancies caused by polymorphic forms .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for benzothiazole-furan stereoelectronic interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents on the benzothiazole (e.g., 6-position halides) or furan (e.g., 5-methyl groups) to assess steric/electronic effects .
  • In Vitro Assays : Use kinase panels (e.g., EGFR, BRAF) with ATP-concentration-dependent inhibition studies. Compare IC50 values of analogs to identify critical functional groups .

Q. How can computational methods predict the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 5CN) to model interactions between the benzothiazole NH2 and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex and identify key hydrogen bonds .

Q. What experimental approaches address low bioavailability in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Modify the amide group to ester prodrugs (e.g., tert-butyl esters) to enhance membrane permeability. Test hydrolysis rates in plasma .
  • Nanoparticle Formulation : Use PLGA nanoparticles (70–100 nm) for controlled release. Measure encapsulation efficiency via UV-Vis at λmax ~270 nm .

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